![molecular formula C17H18N4OS B2388657 (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone CAS No. 1286704-57-1](/img/structure/B2388657.png)
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone
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Overview
Description
The compound (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone
is a complex organic molecule. It contains several functional groups, including a pyrazole ring, a piperidine ring, and a benzothiazole ring .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a pyrazole derivative with a benzothiazole derivative . For example, a compound with a similar structure was synthesized by reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get a benzimidazole derivative, which was then reacted with thiosemicarbazide to yield the final product .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The pyrazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . The piperidine ring is a cyclic secondary amine .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the heterocyclic rings and the functional groups attached to them. The pyrazole ring, for example, is known to participate in a variety of chemical reactions .Scientific Research Applications
Optical Materials
Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers, which are structurally similar to the compound , have been studied as potential optical materials .
Biological Potential
These compounds have also been studied for their biological potential. This includes a structural study on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides .
Anti-Tubercular Compounds
Benzothiazole-based compounds have shown promise as anti-tubercular agents. New benzothiazole derivatives have demonstrated better inhibition potency against M. tuberculosis compared to standard reference drugs .
QSAR Modeling
The compound could potentially be used in QSAR (Quantitative Structure-Activity Relationship) modeling, a method used to establish a correlation between physicochemical properties and elicited biological activity .
Synthesis of Pyrido[2,1-b][1,3]benzothiazol-1-ones
The compound could potentially be used in the synthesis of Pyrido[2,1-b][1,3]benzothiazol-1-ones .
Anti-Inflammatory and Analgesic Activities
Some derivatives of the compound have shown anti-inflammatory and analgesic activities .
Future Directions
properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c22-17(16-19-14-4-1-2-5-15(14)23-16)20-10-6-13(7-11-20)12-21-9-3-8-18-21/h1-5,8-9,13H,6-7,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDAWEKOQFQWIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone |
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